5-(Anthracen-9-YL)pent-4-enoic acid
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Overview
Description
4-Pentenoic acid, 5-(9-anthracenyl)-: is an organic compound with the molecular formula C19H16O2 . It is characterized by the presence of a pentenoic acid moiety attached to an anthracenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 5-(9-anthracenyl)- typically involves the reaction of anthracene with a suitable pentenoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with 4-pentenoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
While specific industrial production methods for 4-Pentenoic acid, 5-(9-anthracenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 5-(9-anthracenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the double bond in the pentenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Saturated pentanoic acid derivatives.
Substitution: Various substituted anthracenyl derivatives.
Scientific Research Applications
4-Pentenoic acid, 5-(9-anthracenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 5-(9-anthracenyl)- involves its interaction with specific molecular targets. The anthracenyl group can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anti-cancer effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A parent compound of 4-Pentenoic acid, 5-(9-anthracenyl)-, known for its aromatic properties.
Anthraquinone: An oxidized derivative of anthracene, used in dyes and pigments.
Pentenoic Acid: A simpler analog without the anthracenyl group, used in organic synthesis.
Uniqueness
4-Pentenoic acid, 5-(9-anthracenyl)- is unique due to the combination of the pentenoic acid moiety and the anthracenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
102193-27-1 |
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Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
5-anthracen-9-ylpent-4-enoic acid |
InChI |
InChI=1S/C19H16O2/c20-19(21)12-6-5-11-18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-5,7-11,13H,6,12H2,(H,20,21) |
InChI Key |
OAOIQVCNPQFPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CCCC(=O)O |
Origin of Product |
United States |
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